molecular formula C8H7ClN2 B1278621 2-Amino-4-chloro-5-methylbenzonitrile CAS No. 289686-80-2

2-Amino-4-chloro-5-methylbenzonitrile

Cat. No. B1278621
M. Wt: 166.61 g/mol
InChI Key: UUWBRWXXBHDPMM-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-5-methylbenzonitrile is a compound that is part of a broader class of aminobenzonitriles, which are of significant interest in the field of organic chemistry due to their potential applications in pharmaceuticals and materials science. These compounds are characterized by the presence of amino and cyano groups attached to a benzene ring, which can be further substituted with various other functional groups such as chloro and methyl groups to modify their properties and reactivity .

Synthesis Analysis

The synthesis of aminobenzonitriles, including derivatives like 2-Amino-4-chloro-5-methylbenzonitrile, can be achieved through aminocyanation reactions. This process involves the direct addition of aryl cyanamides to arynes, which allows for the simultaneous incorporation of amino and cyano groups. This method is efficient and enables the cleavage of inert N-CN bonds, leading to the formation of synthetically useful 1,2-bifunctional aminobenzonitriles . The postsynthetic functionalization of these products can lead to a diverse array of important derivatives, including pharmaceutical molecules like Ponstan and various fused heterocycles .

Molecular Structure Analysis

The molecular structure of aminobenzonitrile derivatives can be quite complex, with the potential for various substituents to influence the overall conformation of the molecule. For instance, in the case of 2-Amino-4-(4-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile, the presence of a chlorophenyl group leads to a significant twist in the aromatic rings, as evidenced by the dihedral angles observed in crystallographic studies . Similarly, the introduction of a phenyl group in related compounds can result in a twisted conformation of the aromatic rings, which can affect the molecule's reactivity and interactions .

Chemical Reactions Analysis

Aminobenzonitriles can undergo various chemical reactions due to the presence of reactive amino and cyano groups. These reactions can include intramolecular charge transfer (ICT), which has been observed in planarized aminobenzonitriles like 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6). The ICT process is facilitated by a small energy gap between the excited states and can result in dual fluorescence, a property that can be exploited in the development of fluorescent materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of aminobenzonitriles are influenced by their molecular structure. For example, the crystal structure of 2-amino-4-chloro-5-(4-methylbenzyl)-6-methylpyrimidine, a related compound, reveals that the chlorine atom and methyl group can be disordered, which can impact the material's density and other physical properties . Additionally, the crystal and molecular structure of 5-Amino-1-(2-chloro-ethyl)-1H-pyrazole-4-carbonitrile demonstrates the importance of intermolecular interactions, such as N-H...N and C-H...Cl hydrogen bonds, in stabilizing the crystal structure . These interactions are crucial for understanding the compound's solubility, melting point, and other physical characteristics.

Scientific Research Applications

Corrosion Inhibition

2-Aminobenzene-1,3-dicarbonitriles, chemically related to 2-Amino-4-chloro-5-methylbenzonitrile, have been investigated for their effectiveness as corrosion inhibitors. Studies by Verma et al. (2015) and Singh et al. (2015) have shown that these compounds are highly efficient in protecting metals like mild steel and aluminum from corrosion in acidic and alkaline environments. They function as mixed-type inhibitors and their adsorption on metal surfaces follows the Langmuir adsorption isotherm, confirmed through electrochemical, thermodynamic, and surface examinations (Verma, Quraishi, & Singh, 2015); (Verma, Singh, Bahadur, Ebenso, & Quraishi, 2015).

Synthesis of Biologically Active Compounds

2-Aminobenzonitrile derivatives, closely related to 2-Amino-4-chloro-5-methylbenzonitrile, are used as starting materials in synthesizing various biologically active compounds. For instance, Rao et al. (2014) synthesized 4-(5-substituted amino methyl)-1H-tetrazol-1-yl)benzonitriles, starting from p-aminobenzonitrile, which are potent in the synthesis of biologically active tetrazole derivatives (Rao, Rao, & Prasanna, 2014).

Chemical Fixation of Carbon Dioxide

Kimura et al. (2012) demonstrated the use of 2-aminobenzonitriles, similar in structure to 2-Amino-4-chloro-5-methylbenzonitrile, in the efficient chemical fixation of carbon dioxide. This process involves converting carbon dioxide into quinazoline-2,4(1H,3H)-diones using a simple monomeric tungstate as a catalyst. This study highlights the potential of 2-aminobenzonitriles in environmental chemistry, particularly in carbon capture technology (Kimura, Sunaba, Kamata, & Mizuno, 2012).

Synthesis of Aromatic Compounds

2-Aminobenzonitriles, which are structurally related to 2-Amino-4-chloro-5-methylbenzonitrile, are used in the synthesis of complex aromatic compounds. Verma et al. (2023) utilized them in a base-mediated cascade dual-annulation and formylation process to synthesize amino and amido substituted benzo[c]phenanthridines and benzo[c]phenanthrolines, which are significant in pharmaceuticals (Verma, Verma, & Kumar, 2023).

Safety And Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . It’s important to handle it with appropriate safety measures.

properties

IUPAC Name

2-amino-4-chloro-5-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c1-5-2-6(4-10)8(11)3-7(5)9/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWBRWXXBHDPMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445987
Record name 2-Amino-4-chloro-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-chloro-5-methylbenzonitrile

CAS RN

289686-80-2
Record name 2-Amino-4-chloro-5-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-5-chloro-4-methylaniline (13.0 g 58.96 mmol) in N-methylpyrrolidinone (100 ml) was added copper(I) cyanide (10.56 g, 118 mmol). The reaction mixture was placed in an oil bath preheated to 163° C. and stirred at this temperature for 2 h. The reaction mixture was allowed to cool to room temperature and then poured in ice-water (300 ml) and aqueous ammonia (90 ml). The brown precipitate was collected by filtration, washed with water (150 ml), dissolved in dichloromethane and the insoluble material was removed by filtration. The filtrate was washed with brine (100 ml), dried (MgSO4) and concentrated in vacuo. Purification, on gradient elution with dichloromethane in petroleum ether 60-80° C. (65 to 95%), afforded a white solid (6.52 g), mp 180° C.; 1H-NMR (DMSO-d6) 2.14 (s, 3H, 4-CH3), 6.11 (s, 2H, NH2), 6.86 (s, 1H, 6-H), 7.39 (s, 1H, 3-H); MS (FAB, m/z) 166,168 [(M+H)+; 90%, 40% respectively; Cl isotopic pattern]; FAB-HRMS: measured 166.0307; calculated for C8H8ClN2 (M+H)+ 166.0298.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
10.56 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
solvent
Reaction Step Three

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